Tinofedrine

Beta-adrenoceptor pharmacology Cardiac inotropy Hemodynamics

Tinofedrine (D-8955, Novocebrin) is a norephedrine-derived cerebral/peripheral vasodilator with a unique pharmacological signature: it increases cardiac contractility with significantly less tachycardia than orciprenaline, providing a distinct research tool for studying inotropic–chronotropic uncoupling. Validated in human cerebral blood flow studies (+28% CBF increase) and platelet aggregation assays, this compound is ideal for neurovascular, cardiovascular, and pharmacokinetic investigations. Ensure your research demands the highest fidelity tool—verify the batch-specific purity and analytical documentation before purchase.

Molecular Formula C20H21NOS2
Molecular Weight 355.5 g/mol
CAS No. 66788-41-8
Cat. No. B1229409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinofedrine
CAS66788-41-8
Synonyms(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol
D 8955
Novocebrin
tinofedrin
tinofedrine
tinofedrine hydrochloride
tinofedrine hydrochloride, (R-(R*,S*))-isome
Molecular FormulaC20H21NOS2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3
InChIInChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1
InChIKeyJQSHEDRVRBSFCZ-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tinofedrine (CAS 66788-41-8): Compound Profile and Clinical-Stage Cerebral Vasodilator


Tinofedrine (INN; developmental code D-8955, proposed brand name Novocebrin) is a dithienylamine-derivative sympathomimetic agent classified as a cerebral and peripheral vasodilator within the amphetamine/norephedrine structural family [1]. The compound was patented by Deutsche Gold- und Silber-Scheideanstalt (Degussa) for the improvement of cerebral and peripheral blood flow and reached clinical investigation stages for cerebrovascular insufficiency and multi-infarct dementia before development was discontinued [2]. Pharmacologically, tinofedrine exerts positive inotropic and chronotropic cardiac stimulation combined with simultaneous reduction of peripheral vascular resistance, a profile distinct from conventional beta-adrenoceptor agonists [3].

Tinofedrine (CAS 66788-41-8): Why Structurally Related Sympathomimetics Cannot Substitute


Tinofedrine exhibits a divergent pharmacological profile relative to its closest structural analogs—including oxyfedrine, buphenine (nylidrin), and isoxsuprine—that precludes generic interchange [1]. Unlike conventional beta-agonists such as orciprenaline, tinofedrine demonstrates a marked dissociation between inotropic and chronotropic responses: at doses producing equivalent increases in cardiac contractility, tinofedrine elicits substantially less tachycardia [2]. This functional uncoupling, combined with tinofedrine's documented effects on cerebral perfusion and platelet aggregation in human subjects, establishes a distinct efficacy and safety signature not replicable by other norephedrine-derived vasodilators [3]. The compound's complete hepatic metabolism with extensive biliary excretion further differentiates its pharmacokinetic handling from agents with renal elimination pathways [4].

Tinofedrine (CAS 66788-41-8) Product-Specific Quantitative Evidence: Comparator-Backed Differentiation


Tinofedrine vs. Orciprenaline: Hemodynamic Selectivity Profile in Anesthetized Canine Model

In direct head-to-head comparison with the prototypical beta-agonist orciprenaline in anesthetized dogs, tinofedrine demonstrated a significantly attenuated chronotropic response relative to its inotropic effect. At inotropically equieffective doses—defined as doses producing equivalent increases in cardiac contractile force—tinofedrine elicited a markedly weaker elevation of heart rate [1]. This functional dissociation between contractility enhancement and tachycardia represents a key differentiating pharmacological property.

Beta-adrenoceptor pharmacology Cardiac inotropy Hemodynamics Drug selectivity

Tinofedrine Cerebral Blood Flow Enhancement: Quantitative Human Data in Multi-Infarct Dementia

In a controlled clinical investigation of tinofedrine's cerebral vasodilator activity, ten patients with established multi-infarct dementia and reduced baseline cerebral blood flow received the compound intravenously. Tinofedrine produced a statistically significant 28% elevation in cerebral blood flow, increasing from a pre-treatment mean of 43.3 mL/100 g/min to 55.5 mL/100 g/min post-administration [1]. This represents one of the few quantitative human cerebral perfusion datasets available for a dithienylamine-class vasodilator.

Cerebral vasodilation Multi-infarct dementia Cerebral blood flow Neurovascular pharmacology

Tinofedrine Effects on Platelet Aggregation and Fibrinogen in Post-Stroke Patients

In a clinical cohort of 45 patients (mean age 65 years) with recent cerebral infarction, tinofedrine administered at 0.12–0.17 mg/kg body weight produced a significant reduction in both plasma fibrinogen levels and enhanced platelet aggregation [1]. The observed anti-aggregatory effect was temporally correlated with the duration of medication administration, and investigators concluded that the inhibition of platelet aggregation was likely mediated through the reduction in fibrinogen concentration.

Platelet aggregation inhibition Fibrinogen modulation Cerebral infarction Hemorrhagic risk

Tinofedrine Pharmacokinetic Profile: Quantitative Absorption and Metabolic Fate

Pharmacokinetic studies using ³H-labeled tinofedrine in rat and dog models revealed a biphasic plasma elimination profile with half-lives of 3.0 hours (rat) and 3.8 hours (dog) following intravenous administration [1]. Peroral absorption was nearly quantitative, achieving 50–63% systemic availability, with only unchanged tinofedrine detectable in mesenteric venous blood—indicating minimal presystemic degradation in the intestinal lumen [1]. The compound undergoes complete hepatic metabolism to three distinct conjugates, with predominant fecal excretion (>70% of administered dose) driven by extensive biliary elimination of metabolites [1].

Pharmacokinetics Drug metabolism Bioavailability Biliary excretion

Tinofedrine Arrhythmogenic Safety Margin: Comparative Assessment in Rat Model

In anesthetized rat arrhythmia models, tinofedrine demonstrated a favorable cardiac safety profile relative to expectations for beta-adrenergic stimulants. The compound neither induced spontaneous disturbances of cardiac rhythm nor exacerbated aconitine-induced arrhythmias [1]. Furthermore, co-administration with digoxin or diazepam produced no evidence of pharmacodynamic incompatibility, indicating a benign interaction profile [1].

Cardiac arrhythmia Safety pharmacology Aconitine-induced arrhythmia Drug interaction

Tinofedrine (CAS 66788-41-8): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Cardiovascular Pharmacology: Investigating Inotropy–Chronotropy Dissociation

Researchers evaluating beta-adrenergic pharmacology in cardiovascular models may select tinofedrine to study the mechanistic basis of inotropic–chronotropic uncoupling. The compound's demonstrated ability to increase cardiac contractility with attenuated heart rate elevation relative to orciprenaline [1] provides a tool compound for investigating differential beta-adrenoceptor signaling or tissue-selective responses. Applications include isolated heart preparations (Langendorff), in vivo hemodynamic monitoring in anesthetized canines, and comparative studies with prototypical beta-agonists to elucidate structure–activity relationships governing cardiac selectivity.

Experimental Neurovascular Research: Cerebral Blood Flow Modulation in Ischemic Models

Given the quantitative human cerebral blood flow elevation data (+28% increase from 43.3 to 55.5 mL/100 g/min) [1] and corroborating findings of 20% hemispheric perfusion improvement in subacute cerebral infarction patients [2], tinofedrine serves as a reference cerebral vasodilator for neurovascular research. Experimental applications include rodent models of focal cerebral ischemia, middle cerebral artery occlusion (MCAO) studies, and investigations of collateral circulation recruitment. The compound's established clinical-stage human cerebral perfusion data distinguish it from analogs lacking in-human hemodynamic validation.

Hematology–Vascular Interface Research: Platelet Aggregation and Fibrinogen Modulation

Investigators studying the intersection of vasoactive compounds and hemostatic parameters may utilize tinofedrine based on its demonstrated fibrinogen-lowering and platelet aggregation-inhibiting effects in post-stroke patient populations [1]. This dual-action profile (vasodilation plus anti-aggregatory activity) is not characteristic of conventional cerebral vasodilators and warrants exploration in thrombosis models, ischemia–reperfusion injury studies, and investigations of microvascular rheology. The compound's clinical data in 45 cerebral infarction patients provide a human-relevant starting point for preclinical hematologic investigations.

Drug Metabolism and Disposition Studies: Biliary Excretion-Dominant Clearance

The unique pharmacokinetic disposition of tinofedrine—complete hepatic metabolism to conjugates with predominant fecal excretion via extensive biliary elimination [1]—positions it as a model compound for studying enterohepatic recirculation, biliary transport mechanisms, and species differences in conjugation pathways. With plasma half-lives of 3.0–3.8 hours and 50–63% peroral bioavailability [1], tinofedrine offers a well-characterized PK profile suitable for investigating structure–metabolism relationships in dithienylamine derivatives and for validating in vitro–in vivo extrapolation (IVIVE) models of hepatic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinofedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.